molecular formula C9H13ClO B2597066 2-(Tert-butyl)-5-(chloromethyl)furan CAS No. 790713-42-7

2-(Tert-butyl)-5-(chloromethyl)furan

Cat. No.: B2597066
CAS No.: 790713-42-7
M. Wt: 172.65
InChI Key: ZKDMXMYTVCUCJU-UHFFFAOYSA-N
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Description

“2-(Tert-butyl)-5-(chloromethyl)furan” is a chemical compound that contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. It also has a tert-butyl group and a chloromethyl group attached to it .


Molecular Structure Analysis

The furan ring in the compound is aromatic and planar. The oxygen atom in the ring can donate its lone pair of electrons to the aromatic system, contributing to the compound’s stability. The tert-butyl group is a bulky group that can influence the compound’s reactivity and physical properties .


Chemical Reactions Analysis

Furan rings can undergo electrophilic aromatic substitution reactions. The presence of the electron-donating oxygen atom makes the furan ring more reactive towards electrophiles compared to benzene . The chloromethyl group can also participate in nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on factors like its molecular structure and the functional groups present. For example, the presence of the polar furan ring and the chloromethyl group might make the compound somewhat polar .

Scientific Research Applications

Production of Biofuels and Polymers

Dutta, Wu, and Mascal (2015) illustrated the use of 2-(Tert-butyl)-5-(chloromethyl)furan in the production of acid chloride derivatives, specifically 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC) and furan-2,5-dicarbonyl chloride (FDCC). These intermediates are pivotal in synthesizing furoate ester biofuels and polymers of furan-2,5-dicarboxylic acid (FDCA), showcasing the compound's role in developing renewable materials and energy sources (Dutta, Wu, & Mascal, 2015).

Chemical Synthesis and Reactivity

Pevzner (2002) investigated the reactivity and synthesis pathways of bis(diethoxyphosphorylmethyl)-5-tert-butylfurans, demonstrating the compound's utility in producing bis(phosphonomethyl)furans through reactions with sodium diethyl phosphite. This research contributes to understanding the compound's reactivity and potential applications in creating phosphorus-containing organic molecules (Pevzner, 2002).

Catalytic Processes and Material Synthesis

Shavrin, Volotova, and Kutin (1991) described the use of this compound in phase-transfer catalyzed alkoxylation processes. Their findings highlight the compound's versatility in forming various alkoxy-2,5-dihydrofurans and dialkoxymethylfurans, contributing to the synthesis of novel materials and chemicals (Shavrin, Volotova, & Kutin, 1991).

Future Directions

The study and application of “2-(Tert-butyl)-5-(chloromethyl)furan” and similar compounds could be a potential area of research in organic chemistry. Their reactivity and properties could make them useful in various chemical reactions and processes .

Properties

IUPAC Name

2-tert-butyl-5-(chloromethyl)furan
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClO/c1-9(2,3)8-5-4-7(6-10)11-8/h4-5H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKDMXMYTVCUCJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(O1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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